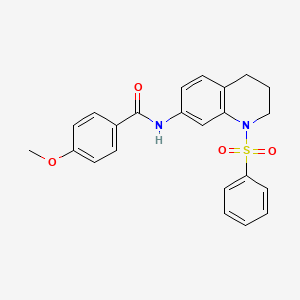

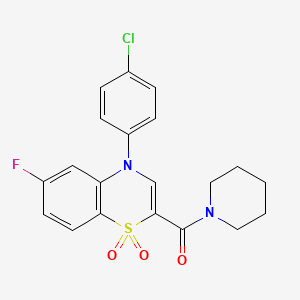

4-甲氧基-N-(1-(苯基磺酰)-1,2,3,4-四氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines (TQs), including compounds similar to 4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, involves intramolecular cyclization processes. For instance, a novel synthesis approach utilizing the Pummerer-type reaction of N-aryl-N-[(phenylsulfinyl)propyl]formamide has been reported, where the presence of methoxyl groups on the benzene ring facilitates effective cyclization (Toda, Sakagami, & Sano, 1999). This method highlights the significance of electronic activation by methoxyl groups for successful synthesis.

科学研究应用

合成技术和化学反应

- 新型合成方法: Toda、Sakagami和Sano(1999年)的研究引入了一种新型合成途径,用于1,2,3,4-四氢喹啉(TQs),强调了环化的Pummerer型反应,突出了该化合物在促进复杂化学转化中的实用性 (Toda, Sakagami, & Sano, 1999)。

- 组蛋白去乙酰化酶(HDAC)抑制剂的开发: Liu等人(2015年)讨论了1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉作为有效的HDAC抑制剂的开发,展示了该化合物在抑制前列腺癌细胞生长方面的潜力,从而揭示了其在癌症研究中的应用 (Liu et al., 2015)。

药理学应用

- 抗癌特性: Ravichandiran等人(2019年)的研究评估了苯基氨基磺酰基-1,4-萘醌衍生物的细胞毒活性,显示出对各种癌细胞系的显著抗癌活性。这表明了衍生物在开发新的癌症治疗方法中的潜在作用 (Ravichandiran等人,2019)。

分子探针和配体

- Sigma-2受体探针开发: Xu等人(2005年)描述了N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺的合成,作为一种新型sigma-2受体探针,展示了该化合物在神经药理学研究中的实用性以及作为研究sigma-2受体的工具的潜力 (Xu et al., 2005)。

作用机制

Target of Action

Similar compounds, such as n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, have been found to exhibit antibacterial activity .

Mode of Action

It’s known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have been designed and screened for antibacterial activity .

Biochemical Pathways

A study has identified two enzymes, namely d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu), both involved in bacterial membrane synthesis, as potential targets of n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds .

Pharmacokinetics

It’s known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline and its analogs were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .

Result of Action

Given its potential antibacterial activity, it may inhibit the growth of bacteria by interfering with bacterial membrane synthesis .

Action Environment

The stability of the compound in various organic solvents suggests that it may be robust against a range of environmental conditions .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKXNXOVUQCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)